molecular formula C12H17FO B7940016 1-(4-Fluoro-3,5-dimethylphenyl)-1-butanol

1-(4-Fluoro-3,5-dimethylphenyl)-1-butanol

Cat. No.: B7940016
M. Wt: 196.26 g/mol
InChI Key: VTLRQOQVKVKUSA-UHFFFAOYSA-N
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Description

1-(4-Fluoro-3,5-dimethylphenyl)-1-butanol is an organic compound characterized by the presence of a fluorine atom and two methyl groups attached to a phenyl ring, along with a butanol side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluoro-3,5-dimethylphenyl)-1-butanol typically involves the reaction of 4-fluoro-3,5-dimethylbenzaldehyde with a suitable Grignard reagent, such as butylmagnesium bromide. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The resulting intermediate is then subjected to a reduction process using a reducing agent like lithium aluminum hydride to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluoro-3,5-dimethylphenyl)-1-butanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of 1-(4-Fluoro-3,5-dimethylphenyl)butanone.

    Reduction: Formation of 1-(4-Fluoro-3,5-dimethylphenyl)butane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Fluoro-3,5-dimethylphenyl)-1-butanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-3,5-dimethylphenyl)-1-butanol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and the hydroxyl group allows it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological processes and lead to specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Fluoro-3,5-dimethylphenyl)ethanone
  • 1-(4-Fluoro-3,5-dimethylphenyl)ethanol
  • 1-(4-Fluoro-3,5-dimethylphenyl)butane

Uniqueness

1-(4-Fluoro-3,5-dimethylphenyl)-1-butanol is unique due to the combination of its fluorine atom, methyl groups, and butanol side chain. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-(4-fluoro-3,5-dimethylphenyl)butan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FO/c1-4-5-11(14)10-6-8(2)12(13)9(3)7-10/h6-7,11,14H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTLRQOQVKVKUSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC(=C(C(=C1)C)F)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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